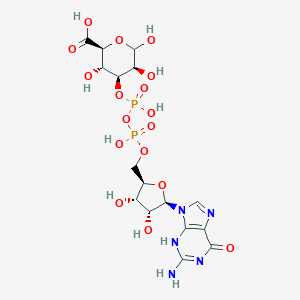

Gdp mannuronic acid

Description

Structure

2D Structure

Properties

CAS No. |

10485-25-3 |

|---|---|

Molecular Formula |

C16H23N5O17P2 |

Molecular Weight |

619.3 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |

InChI Key |

YESDZLSBQGRWKM-KXWLUJSTSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |

Synonyms |

Gdp mannuronic acid |

Origin of Product |

United States |

Biosynthesis Pathway of Gdp Mannuronic Acid

Initial Metabolic Precursors and Conversion Steps

The journey to synthesizing GDP-mannuronic acid commences with fructose-6-phosphate (B1210287), a central metabolite, which undergoes a series of enzymatic transformations. windows.netresearcherslinks.comrsc.org These reactions are catalyzed by specific enzymes that channel the carbon flux towards the formation of this crucial alginate precursor. frontiersin.orgnih.gov

Origin from Central Carbon Metabolism: Fructose-6-Phosphate

Fructose-6-phosphate, the starting point for GDP-mannuronic acid synthesis, is a pivotal intermediate in cellular metabolism. researchgate.netfrontiersin.orgnih.gov Its availability is intrinsically linked to the primary metabolic pathways of the cell.

In many organisms, fructose-6-phosphate is generated from non-carbohydrate precursors via the gluconeogenic pathway. windows.netresearcherslinks.com For instance, in some bacteria, oxaloacetate is a key entry point into gluconeogenesis, leading to the production of fructose-6-phosphate. researcherslinks.com This highlights the integration of alginate biosynthesis with the central metabolic state of the cell.

The Entner-Doudoroff (KDPG) pathway, a route for carbohydrate metabolism, is also connected to the provision of precursors for alginate synthesis. researcherslinks.com In this pathway, six-carbon substrates are catabolized to produce pyruvate, which can then be channeled into the tricarboxylic acid (TCA) cycle. researcherslinks.com Intermediates from the TCA cycle can subsequently enter gluconeogenesis to form fructose-6-phosphate, thereby linking the KDPG pathway to the initiation of GDP-mannuronic acid biosynthesis. researcherslinks.com

Gluconeogenesis-Derived Fructose-6-Phosphate

Phosphomannose Isomerization: Fructose-6-Phosphate to Mannose-6-Phosphate (B13060355)

The first committed step in the specific pathway towards GDP-mannuronic acid is the conversion of fructose-6-phosphate to mannose-6-phosphate. researchgate.netwikipedia.orgnih.gov This reversible isomerization reaction is a critical control point, directing carbon from glycolysis towards polysaccharide synthesis. researchgate.netnih.gov

This crucial isomerization is catalyzed by the enzyme phosphomannose isomerase (PMI), also known as AlgA in the context of alginate biosynthesis in organisms like Pseudomonas aeruginosa. windows.netresearcherslinks.comfrontiersin.org PMI facilitates the interconversion of the aldose, mannose-6-phosphate, and the ketose, fructose-6-phosphate. researchgate.netwikipedia.org In many bacteria, AlgA is a bifunctional enzyme, also possessing GDP-mannose pyrophosphorylase activity, which is involved in a later step of the pathway. researchgate.netwindows.netfrontiersin.org PMI is a metalloenzyme, often dependent on zinc as a cofactor. wikipedia.org The activity of this enzyme is essential for providing the mannose-6-phosphate required for the subsequent steps in the biosynthesis of GDP-mannuronic acid. nih.govnih.gov

Phosphomannomutation: Mannose-6-Phosphate to Mannose-1-Phosphate

Following its formation, mannose-6-phosphate is converted to mannose-1-phosphate through an intramolecular phosphoryl group transfer. researchgate.netwindows.netoup.com This reaction is catalyzed by the enzyme phosphomannomutase (PMM). researcherslinks.comhmdb.ca In Pseudomonas aeruginosa, this enzyme is encoded by the algC gene. windows.netfrontiersin.orgmontana.edu AlgC has been shown to be a crucial enzyme not only for alginate biosynthesis but also for the production of other polysaccharides like lipopolysaccharide (LPS) and rhamnolipids, highlighting its central role in bacterial carbohydrate metabolism. frontiersin.orgoup.com The product of this reaction, mannose-1-phosphate, is the direct precursor for the subsequent activation step leading to the formation of GDP-mannose. researcherslinks.commicrobiologyresearch.org

| Enzyme | Gene (in P. aeruginosa) | Substrate | Product | Function |

| Phosphomannose Isomerase (PMI) | algA | Fructose-6-Phosphate | Mannose-6-Phosphate | Isomerization |

| Phosphomannomutase (PMM) | algC | Mannose-6-Phosphate | Mannose-1-Phosphate | Phosphoryl group transfer |

Catalysis by Phosphomannomutase (PMM, AlgC)

A key enzyme in the biosynthesis of the alginate precursor GDP-mannuronic acid is Phosphomannomutase (PMM), encoded by the algC gene. researchgate.netexpasy.org This enzyme catalyzes the reversible transfer of a phosphate (B84403) group from the C6 to the C1 position of mannose, converting mannose-6-phosphate to mannose-1-phosphate. researchgate.netexpasy.org This intramolecular phosphoryl transfer is a crucial step in committing mannose to the alginate synthesis pathway. researchgate.net

The catalytic mechanism of PMM involves a phosphoserine intermediate within the enzyme's active site. expasy.orguniprot.orgdrugbank.com The reaction proceeds through a two-step process: first, a phosphate group is transferred from a conserved serine residue (Ser-108) to the substrate, creating a bisphosphorylated intermediate. uniprot.orgdrugbank.com This is followed by a 180-degree rotation of this intermediate within the active site, which is thought to be facilitated by the movement of one of the enzyme's four domains. uniprot.orgdrugbank.com Finally, a phosphate group is transferred back to the enzyme, regenerating the phosphoserine and releasing the product. uniprot.orgdrugbank.com

PMM is a multifunctional enzyme, also exhibiting phosphoglucomutase (PGM) activity, which allows it to participate in lipopolysaccharide (LPS) biosynthesis as well. uniprot.orgdrugbank.comuniprot.org The enzyme exists as a monomer with a molecular weight of approximately 50 kDa. For maximal activity, PMM requires the presence of magnesium ions (Mg²⁺), although manganese (Mn²⁺) can also serve as a divalent metal activator to some extent. The transcription of the algC gene, along with other alginate biosynthesis genes, has been shown to be upregulated in response to increased oxygen levels. nih.gov

Guanosine (B1672433) Diphosphate (B83284) Mannose (GDP-Mannose) Formation

Following the production of mannose-1-phosphate, the next critical step is its conversion to GDP-mannose. This reaction is a key checkpoint, channeling the monosaccharide into the final stages of precursor synthesis for alginate production.

GDP-Mannose Pyrophosphorylase (GMP, AlgA) Activity

The formation of GDP-mannose is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMP), which is one of the functions of the bifunctional protein encoded by the algA gene. nih.govfrontiersin.org This enzyme facilitates the reaction between mannose-1-phosphate and guanosine triphosphate (GTP), yielding GDP-mannose and pyrophosphate.

The AlgA protein also possesses phosphomannose isomerase (PMI) activity, which catalyzes the initial step in the pathway, the conversion of fructose-6-phosphate to mannose-6-phosphate. nih.govfrontiersin.org The coordinated expression and activity of both the GMP and PMI functions of AlgA are essential for an efficient flow of carbon into the alginate biosynthetic pathway. nih.gov The transcription of the algA gene is coordinately regulated with algC and algD, showing increased levels in response to higher oxygen concentrations. nih.gov

Terminal Enzymatic Oxidation to GDP-Mannuronic Acid

The final step in the cytoplasmic synthesis of the alginate precursor is the oxidation of GDP-mannose to GDP-mannuronic acid. This is a committed and irreversible step that ensures the dedicated use of the sugar nucleotide for alginate polymerization.

Irreversible Conversion of GDP-Mannose to GDP-Mannuronic Acid

The oxidation of the C6 hydroxyl group of the mannose residue in GDP-mannose to a carboxyl group results in the formation of GDP-mannuronic acid. This conversion is an irreversible reaction, effectively trapping the precursor for alginate synthesis. This step is catalyzed by the enzyme GDP-mannose dehydrogenase.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Dependence and Redox Chemistry

The oxidation of GDP-mannose by GDP-mannose dehydrogenase is a redox reaction that requires the coenzyme nicotinamide adenine dinucleotide (NAD⁺) as an oxidizing agent. In this two-step reaction, NAD⁺ is reduced to NADH as the C6 hydroxyl group of the mannose moiety is oxidized to an aldehyde intermediate and then to a carboxylate. This NAD⁺-dependent dehydrogenation is a common mechanism in sugar nucleotide modifying enzymes.

Proposed Catalytic Mechanism and Reaction Intermediates

The biosynthesis of GDP-mannuronic acid from GDP-mannose is catalyzed by the enzyme GDP-mannose dehydrogenase (GMD), a key enzyme in the alginate biosynthesis pathway. nih.govmdpi.com This process involves an irreversible double oxidation of GDP-mannose. nih.govmdpi.com The catalytic mechanism of GMD is similar to that of other NAD+-dependent four-electron-transfer dehydrogenases, such as UDP-glucose dehydrogenase. mdpi.com It employs a single active site to catalyze a two-step conversion of an alcohol to a carboxylic acid. mdpi.com

The reaction is proposed to proceed through the formation of thiohemiacetal and thioester intermediates. mdpi.com A critical cysteine residue, Cys268, acts as the catalytic nucleophile. mdpi.com In the initial step, the thiolate side chain of the deprotonated Cys268 attacks the C6 carbon of the mannose moiety of GDP-mannose, leading to the formation of a C6-aldehydic intermediate. mdpi.com

Kinetic studies of the reaction have revealed that it occurs in two distinct and separate steps. nih.gov The first oxidation step is essentially completed before the second one begins. nih.gov Evidence suggests that the substrate becomes blocked on the enzyme in a half-oxidized state, likely as a hemiacetal intermediate. nih.govnih.gov This is supported by the detection of a tightly bound nucleotide to the purified enzyme. nih.govmdpi.com It is hypothesized that a molecule of GDP-mannose is covalently bound to the enzyme in this half-oxidized form, and upon the addition of NAD+, the double oxidation of mannose proceeds. mdpi.com The enzyme is believed to function as a dimer, with each polypeptide chain having one substrate binding site. nih.govnih.gov

Cellular Localization of GDP-Mannuronic Acid Biosynthesis Enzymes

The biosynthesis of the precursor GDP-mannuronic acid and its subsequent polymerization and modification into alginate involves enzymes located in different cellular compartments in bacteria such as Pseudomonas aeruginosa. researchgate.netasm.org The initial steps leading to the formation of GDP-mannuronic acid from fructose-6-phosphate occur in the cytosol. researchgate.net The enzymes responsible for these cytosolic reactions are AlgA (a bifunctional enzyme with phosphomannose isomerase and GDP-mannose pyrophosphorylase activities), AlgC (phosphomannomutase), and AlgD (GDP-mannose dehydrogenase). researchgate.netfrontiersin.org

Following its synthesis in the cytoplasm, GDP-mannuronic acid is utilized for the polymerization of polymannuronic acid at the inner membrane. This process and the subsequent modifications and export of the alginate polymer involve a large multiprotein complex that spans the inner membrane, periplasm, and outer membrane. researchgate.netnih.gov The components of this complex have distinct localizations, as detailed in the table below.

| Enzyme/Protein | Function | Cellular Localization |

| AlgA | Phosphomannose isomerase / GDP-mannose pyrophosphorylase | Cytosol researchgate.net |

| AlgC | Phosphomannomutase | Cytosol asm.orgfrontiersin.org |

| AlgD | GDP-mannose dehydrogenase | Cytosol researchgate.netfrontiersin.org |

| Alg8/Alg44 | Polymerase/Copolymerase | Inner membrane researchgate.netnih.gov |

| AlgG | C5-mannuronan epimerase | Periplasm frontiersin.orgfrontiersin.org |

| AlgI | O-acetylation | Inner membrane asm.orgfrontiersin.org |

| AlgJ | O-acetylation | Periplasm, membrane-associated asm.orgfrontiersin.org |

| AlgF | O-acetylation | Periplasm asm.orgfrontiersin.org |

| AlgK | Scaffolding protein | Periplasm, outer membrane-bound lipoprotein nih.gov |

| AlgE | Porin | Outer membrane nih.govnih.gov |

| AlgL | Alginate lyase | Periplasm frontiersin.orgfrontiersin.org |

Enzymology and Structural Biology of Gdp Mannuronic Acid Biosynthesis Enzymes

AlgA: Bifunctional Phosphomannose Isomerase/GDP-Mannose Pyrophosphorylase

AlgA is a remarkable bifunctional enzyme that catalyzes two separate, non-sequential reactions in the synthesis of GDP-mannuronic acid. nih.gov It possesses both phosphomannose isomerase (PMI) and GDP-mannose pyrophosphorylase (GMP) activities. nih.govnih.gov The PMI activity facilitates the conversion of fructose (B13574) 6-phosphate to mannose 6-phosphate, while the GMP activity is responsible for the synthesis of GDP-D-mannose from GTP and mannose 1-phosphate. nih.govwindows.net

Structural Insights into Dual Catalytic Activities

Structural and functional studies have provided significant insights into the dual catalytic nature of AlgA. Evidence strongly suggests that the bifunctional AlgA protein is composed of two distinct and independent enzymatic domains. nih.gov Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues essential for each catalytic activity. For instance, Lys-175 has been shown to be crucial for the binding of the substrate D-mannose 1-phosphate in the GMP reaction. nih.gov Mutations at this position dramatically increase the Km for D-mannose 1-phosphate, indicating its primary role in substrate binding. nih.gov Similarly, Arg-19 is implicated in the binding of GTP during the GMP reaction. nih.gov

Further supporting the two-domain hypothesis, experiments involving chymotryptic digestion of AlgA have demonstrated that the carboxyl terminus is vital for PMI activity but not for GMP activity. nih.gov This physical separation of functional regions within a single polypeptide chain allows for the efficient catalysis of two distinct steps in the same biosynthetic pathway.

Gene Homologs and Functional Redundancy in Organisms

The algA gene and its homologs are found in a variety of bacteria, including not only alginate-producing species like Pseudomonas aeruginosa but also in organisms that synthesize other exopolysaccharides. oup.comoup.comnih.gov For example, homologs such as xanB in Xanthomonas campestris and aceF in Acetobacter xylinum also encode bifunctional enzymes with both PMI and GMP activities, involved in xanthan and acetan (B1166258) biosynthesis, respectively. oup.comoup.com This indicates a conserved evolutionary strategy for the initial steps of certain polysaccharide synthesis pathways. The presence of these homologs across different species highlights the fundamental importance of this enzymatic function in bacterial physiology. nih.gov In some organisms, there may be functional redundancy, with other enzymes capable of performing one of the two functions of AlgA, though AlgA is typically the primary enzyme in the context of alginate biosynthesis.

AlgC: Phosphomannomutase

AlgC, encoded by the algC gene, is a crucial phosphomannomutase (PMM) that catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, the substrate for the GMP activity of AlgA. windows.netoup.com

Substrate Specificity and Catalytic Properties

AlgC from Pseudomonas aeruginosa has been purified and characterized as a monomeric enzyme with a molecular mass of approximately 50 kDa. researchgate.netnih.gov The enzyme exhibits activity with both mannose and glucose phosphoisomers, functioning as both a phosphomannomutase (PMM) and a phosphoglucomutase (PGM). researchgate.netnih.govuniprot.orguniprot.org The enzyme requires Mg2+ for maximal activity, with Mn2+ being the only other divalent metal ion that can provide some level of activation. researchgate.netnih.gov The presence of other divalent metals alongside Mg2+ tends to inhibit enzymatic activity. researchgate.netnih.gov

Kinetic studies have determined the apparent Km values for mannose 1-phosphate and glucose 1-phosphate to be 17 µM and 22 µM, respectively. nih.gov Based on the kcat/Km ratio, the catalytic efficiency for glucose 1-phosphate is about twice as high as that for mannose 1-phosphate. nih.gov While its primary roles are in alginate and LPS biosynthesis, AlgC can also catalyze the conversion of other sugar phosphates, such as ribose 1-phosphate and 2-deoxyglucose 6-phosphate, albeit with much lower efficiency. nih.gov

| Substrate | Apparent Km (µM) | Catalytic Efficiency (kcat/Km) |

| Mannose 1-phosphate | 17 | Lower |

| Glucose 1-phosphate | 22 | Higher (approx. 2-fold) |

| Kinetic parameters of P. aeruginosa AlgC. nih.gov |

AlgD/GMD: GDP-Mannose Dehydrogenase

The final and committed step in the biosynthesis of GDP-mannuronic acid is catalyzed by GDP-mannose dehydrogenase (GMD), an enzyme encoded by the algD gene. uniprot.orgmicrobiologyresearch.orgnih.gov This enzyme carries out the irreversible NAD+-dependent oxidation of GDP-mannose to GDP-mannuronic acid. uniprot.orgnih.govmdpi.com This step is considered a key regulatory point in the alginate biosynthetic pathway. microbiologyresearch.orgnih.gov

The oxidation reaction is a four-electron transfer process that is proposed to occur in discrete steps. beilstein-journals.org It begins with the oxidation of the C6 hydroxyl group of the mannose moiety to an aldehyde. This is followed by the formation of a thiohemiacetal intermediate through the nucleophilic attack of a cysteine residue (Cys268) in the active site. nih.govbeilstein-journals.org

Studies on GMD from mucoid strains of P. aeruginosa have revealed strong negative cooperativity for its substrate, GDP-mannose. nih.govresearchgate.net The enzyme exhibits a high-affinity binding site with a KM of 13 µM and a low-affinity site with a KM of 3 mM. nih.govresearchgate.net Overexpression of the algD gene leads to increased GMD activity and a significant rise in the intracellular concentration of GDP-mannuronic acid, confirming its role as a critical control point in the pathway. microbiologyresearch.orgnih.gov

The crystal structure of P. aeruginosa GMD in a ternary complex with its cofactor NADH and the product GDP-mannuronic acid has been solved at a resolution of 1.55 Å. mdpi.comresearchgate.net The structure reveals that the enzyme forms a domain-swapped dimer, where each active site is composed of contributions from both polypeptide chains. mdpi.comresearchgate.net This intricate dimeric structure provides numerous opportunities for intersubunit communication, which may be related to its allosteric and cooperative behavior. windows.net

Interestingly, GMD from the brown alga Ectocarpus siliculosus differs significantly from its bacterial counterparts. nih.govnih.gov The algal enzyme lacks the C-terminal domain of approximately 120 amino acids that is present in bacterial GMDs and is thought to be involved in catalysis. nih.govnih.gov The algal GMD is highly active at an alkaline pH and is sensitive to heavy metals due to a catalytic cysteine residue. nih.govnih.gov It functions as a dimer and shows a requirement for salts, which may be an adaptation to its marine environment. nih.govnih.gov

| Enzyme | Gene | Function | Key Characteristics |

| AlgA | algA | Bifunctional: Phosphomannose Isomerase (PMI) and GDP-Mannose Pyrophosphorylase (GMP) | Two independent catalytic domains in a single polypeptide. nih.gov |

| AlgC | algC | Phosphomannomutase (PMM) and Phosphoglucomutase (PGM) | Monomeric, Mg2+-dependent enzyme crucial for alginate, LPS, and rhamnolipid synthesis. researchgate.netnih.gov |

| AlgD/GMD | algD | GDP-Mannose Dehydrogenase | Key regulatory enzyme; catalyzes the committed step in GDP-mannuronic acid synthesis. microbiologyresearch.orgnih.gov Forms a domain-swapped dimer. mdpi.comresearchgate.net |

| Summary of Enzymes in GDP-Mannuronic Acid Biosynthesis. |

Crystal Structure Determination and Analysis

The three-dimensional structure of GDP-mannose dehydrogenase (GMD) from the bacterium Pseudomonas aeruginosa has been determined, providing significant insights into its function. nih.gov The crystal structure of GMD in a ternary complex with its cofactor NAD(H) and the product GDP-mannuronic acid was resolved to a high resolution of 1.55 Å. nih.govresearchgate.netacs.org This high-resolution model offers a detailed view of the enzyme's active site and the interactions with its ligands. nih.govrcsb.org

The structure was determined using MAD (Multi-wavelength Anomalous Diffraction) phasing with selenomethionine-substituted protein, and further refined with a native data set. acs.org The analysis revealed that each subunit of the enzyme consists of two distinct domains: an N-terminal domain responsible for binding the NAD+ cofactor and a C-terminal domain that binds the GDP-mannose substrate. mdpi.com The high-resolution structure serves as a template for understanding the enzyme's mechanism and for the structure-based design of potential inhibitors. nih.govproteopedia.org

Table 1: Crystallographic Data for P. aeruginosa GDP-Mannose Dehydrogenase

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 1MV8 | nih.gov |

| Resolution | 1.55 Å | acs.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| R-Value Work | 0.204 | rcsb.org |

| R-Value Free | 0.263 | rcsb.org |

Oligomeric State and Inter-subunit Communication (e.g., Domain-Swapped Dimer)

Crystallographic and biochemical studies have revealed that GMD from P. aeruginosa functions as an oligomer. researchgate.net The crystal structure clearly shows the enzyme forms a domain-swapped homodimer. nih.govmdpi.com In this arrangement, the N-terminal domain of one monomer interacts closely with the C-terminal domain of the adjacent monomer, creating a highly intertwined structure. mdpi.com This domain swapping is crucial as it results in the formation of a shared active site, where two polypeptide chains contribute to the catalytic center. researchgate.netacs.orgproteopedia.org This extensive dimer interface provides a structural basis for significant inter-subunit communication. nih.govresearchgate.net

While the dimer is the fundamental structural unit, kinetic analyses suggest that under turnover conditions, the enzyme may assemble into a larger hexameric complex composed of six identical subunits. windows.netacs.orgsemanticscholar.org This higher-order oligomerization is believed to be linked to the enzyme's cooperative and allosteric properties. windows.netacs.org In contrast, the GMD from the brown alga Ectocarpus siliculosus was observed to behave as a dimer in gel filtration experiments. nih.govnih.gov

Active Site Characterization and Residues Involved in Catalysis (e.g., Cys268)

The high-resolution crystal structure provides a detailed map of the GMD active site. nih.gov The catalytic mechanism is proposed to be a two-step conversion involving a four-electron oxidation of the substrate. acs.orgmdpi.com A key residue in this process is Cysteine-268 (Cys268), which is located in the active site and is essential for catalysis. acs.orgmdpi.com

The proposed mechanism involves:

An initial oxidation of the C6'' hydroxyl group of GDP-mannose to an aldehyde intermediate. acs.org

The nucleophilic addition of the Cys268 thiol group to this aldehyde, forming a thiohemiacetal intermediate. acs.orgmdpi.com

A second oxidation step that converts the thiohemiacetal into a thioester intermediate. acs.org

Finally, hydrolysis of the thioester releases the product, GDP-mannuronic acid. acs.org

The involvement of a cysteine residue is supported by studies showing that the enzyme's activity is sensitive to sulfhydryl group modifying agents, and this inactivation can be reversed with dithiothreitol. semanticscholar.org This mechanism, utilizing a single active site for a two-step oxidation via a thiohemiacetal intermediate, is a characteristic shared with the related enzyme UDP-glucose dehydrogenase. mdpi.com

Kinetic Characterization and Regulatory Properties (e.g., negative cooperativity)

The kinetic behavior of GMD from P. aeruginosa is complex, featuring both cooperativity and allosteric regulation. acs.org The enzyme exhibits significant cooperative binding with respect to its cofactor, NAD+. acs.org In the absence of allosteric effectors, the Hill coefficient for NAD+ binding is approximately 6, which suggests that the active form of the enzyme is at least a hexamer. acs.org

The enzyme also displays strong negative cooperativity for its substrate, GDP-mannose, with one study reporting a high-affinity site (KM of 13 µM) and a low-affinity site (KM of 3 mM). mdpi.com This suggests that the enzyme functions as a dimer, with binding at one site influencing the other. mdpi.com

GMD activity is subject to allosteric regulation. Phosphate (B84403) and guanosine (B1672433) monophosphate (GMP) act as allosteric effectors. acs.orgsemanticscholar.org The binding of these molecules induces a conformational change that significantly alters the enzyme's kinetics: it decreases the Hill coefficient for NAD+ to 1, reduces the Vmax by half, and lowers the K1/2 for NAD+ tenfold. acs.org GMP is a potent competitive inhibitor with respect to GDP-mannose. semanticscholar.org

Table 2: Kinetic Parameters for GDP-Mannose Dehydrogenase

| Organism | Substrate/Cofactor | K_M / K_1/2 | Hill Coefficient (n_H) | Notes | Reference |

|---|---|---|---|---|---|

| P. aeruginosa | GDP-D-mannose | 14.9 µM | - | Apparent K_M | semanticscholar.org |

| P. aeruginosa | GDP-D-mannose | 13 µM (high affinity) / 3 mM (low affinity) | - | Negative cooperativity | mdpi.com |

| P. aeruginosa | NAD+ | 185 µM | - | Apparent K_M | semanticscholar.org |

| P. aeruginosa | NAD+ | - | ~6 | Cooperative binding; decreases to 1 with allosteric effectors | acs.org |

| E. siliculosus | GDP-mannose | 95 µM | - | nih.govnih.gov |

Site-Directed Mutagenesis and Structure-Function Relationship Studies

Structure-function relationship studies, including the use of substrate analogs and analysis of key residues, have been instrumental in validating the proposed catalytic mechanism of GMD. The crucial role of the active site Cys268 has been a central focus. mdpi.comchemrxiv.org Its involvement in forming a covalent thiohemiacetal intermediate is a key feature of the reaction pathway. mdpi.com

To further probe the enzyme's mechanism and structure-activity relationships, chemoenzymatic strategies have been employed to synthesize a range of C4-, C5-, and C6-modified GDP-D-mannose analogues. chemrxiv.org By evaluating how the enzyme processes these modified substrates, researchers can gain insights into the specific requirements of the active site. For instance, studies using a C6-methyl modified analogue provided evidence for the existence of a C6-ketone intermediate during the oxidation reaction. chemrxiv.org These types of studies, which effectively function as site-directed probes of the enzyme's catalytic machinery, are crucial for confirming the roles of specific residues and for designing targeted inhibitors. chemrxiv.org

Genetic and Transcriptional Regulation of Gdp Mannuronic Acid Synthesis

Regulation of alg Gene Expression

The genes responsible for alginate biosynthesis, known as the alg genes, are subject to complex transcriptional regulation. This control primarily revolves around the algD gene, which encodes the key enzyme GDP-mannose dehydrogenase.

algD Promoter and Operon Control

The expression of the algD gene is a critical checkpoint in the alginate biosynthetic pathway. frontiersin.orgnih.gov In P. aeruginosa, the algD gene is the first gene in a large operon that includes many of the genes required for alginate synthesis, polymerization, and export. frontiersin.org The transcription of this operon is primarily driven by the algD promoter, a complex regulatory region that integrates signals from various transcription factors. igem.orgnih.gov

A key regulator is the alternative sigma factor AlgU (also known as AlgT or σ22), which is essential for initiating transcription at the algD promoter. nih.govasm.org The activity of AlgU is itself controlled by anti-sigma factors, such as MucA and MucB. frontiersin.org Mutations in these anti-sigma factors can lead to the overproduction of alginate, a characteristic feature of mucoid strains of P. aeruginosa often found in chronic infections. nih.gov

Several other transcriptional regulators directly bind to the algD promoter to modulate its activity. These include:

AlgR: A response regulator that is essential for high-level algD transcription. frontiersin.orgasm.org It binds to specific sites upstream of the transcriptional start site. frontiersin.orgigem.org

AlgB: Another response regulator that is required for algD expression. igem.orgasm.org It is thought to induce a bend in the DNA, facilitating the interaction between AlgR and AlgU. igem.org

AmrZ (AlgZ): A DNA-binding protein that can act as both an activator and a repressor of gene expression. asm.orgnih.gov It binds to multiple sites within the algD promoter, inducing the formation of a higher-order DNA-AmrZ complex that is necessary for transcriptional activation. asm.orgnih.gov

In contrast to P. aeruginosa, the genetic arrangement in A. vinelandii shows some differences. While most alg genes are also clustered, algD exists as a single-gene operon. frontiersin.org Furthermore, the regulation of algD in A. vinelandii involves different players, with AlgR and AlgB not having the same direct effect on its transcription as in P. aeruginosa. frontiersin.org Instead, A. vinelandii utilizes multiple promoters for algD that are dependent on different sigma factors, including AlgU and the stationary phase sigma factor RpoS. frontiersin.orgresearchgate.netfrontiersin.org

**Table 1: Key Transcriptional Regulators of the algD Promoter in *P. aeruginosa***

| Regulator | Type | Function in algD Regulation |

|---|---|---|

| AlgU (AlgT/σ22) | Alternative Sigma Factor | Essential for the initiation of transcription. nih.govasm.org |

| AlgR | Response Regulator | Activates transcription by binding to upstream sites. frontiersin.orgigem.orgasm.org |

| AlgB | Response Regulator | Required for transcription; likely facilitates DNA bending. igem.orgasm.org |

| AmrZ (AlgZ) | DNA-binding Protein | Binds to multiple sites, inducing a DNA-protein complex necessary for activation. asm.orgnih.gov |

Environmental Influences on Gene Expression

The expression of the algD gene, and consequently the synthesis of GDP-mannuronic acid, is highly responsive to environmental signals. These cues can indicate stress or conditions where biofilm formation would be advantageous for the bacteria.

Key environmental factors that influence algD expression include:

Nutrient Limitation: Deprivation of essential nutrients such as carbon, nitrogen, and phosphate (B84403) can lead to an increase in algD expression. oup.com For instance, starvation stress has been shown to significantly upregulate algD expression in single-species biofilms of P. aeruginosa. uobaghdad.edu.iqresearchgate.net

Oxygen Availability: Oxygen concentration plays a crucial role in regulating alginate production. In planktonic cultures of P. aeruginosa, anoxia (the absence of oxygen) is a strong inducer of algD expression. asm.org Within biofilms, algD expression is highest in hypoxic (low oxygen) regions. asm.org

Growth Temperature: Temperature can also modulate the expression of genes involved in exopolysaccharide synthesis. Studies have shown that P. aeruginosa exhibits higher levels of alg gene expression at lower temperatures (e.g., 20°C) compared to higher temperatures (e.g., 25-37°C). emerald.com

Osmolarity: Changes in the osmotic environment can affect the expression of virulence factors, including those involved in alginate synthesis. oup.com

pH: The acidity or alkalinity of the environment can influence biofilm production and gene expression. For example, alkaline pH has been observed to favor biofilm formation in both clinical and environmental isolates of P. aeruginosa. emerald.com

Post-Translational Regulation of Biosynthetic Enzymes

Beyond the transcriptional level, the activity of the enzymes involved in the GDP-mannuronic acid synthesis pathway is also subject to regulation. This post-translational control provides a more immediate way to modulate the metabolic flux towards alginate production.

A key player in this level of regulation is the second messenger molecule, cyclic bis-(3',5')-guanosine monophosphate (c-di-GMP). nih.govnih.gov The synthesis of c-di-GMP is carried out by diguanylate cyclases and its degradation by phosphodiesterases. nih.gov High levels of c-di-GMP are generally associated with an increase in biofilm-related traits. nih.gov

In the context of alginate synthesis, c-di-GMP binds to the PilZ domain of the Alg44 protein, which is a component of the alginate polymerase complex at the inner membrane. frontiersin.orgnih.gov This binding is essential to activate the polymerase complex, thereby initiating the polymerization of GDP-mannuronic acid into the alginate polymer. frontiersin.org This mechanism ensures that the synthesized precursor is efficiently utilized for polymer formation when the appropriate signals are present.

Mechanisms of Regulatory Control of the Biosynthetic Pathway

The pathway is also influenced by global regulatory systems that respond to broader cellular signals. For example, in A. vinelandii, the two-component system GacS/GacA plays a significant role in controlling alginate synthesis. researchgate.netkarger.com This system acts through a post-transcriptional regulatory cascade involving the RsmA protein and small regulatory RNAs (sRNAs) of the RsmZ/Y family. nih.govkarger.comresearchgate.net RsmA can bind to the algD mRNA and prevent its translation. nih.gov The GacA-activated sRNAs can sequester RsmA, thereby relieving this repression and allowing for the translation of the algD mRNA and subsequent alginate production. nih.govkarger.com

This multi-layered regulatory network, encompassing transcriptional activation and repression, post-translational allosteric control, and global post-transcriptional regulation, allows the bacterium to finely tune the production of GDP-mannuronic acid in response to a complex array of internal and external stimuli.

Comparative Biochemistry and Organismal Variations in Gdp Mannuronic Acid Metabolism

GDP-Mannuronic Acid Synthesis in Bacteria

In bacteria, the synthesis of GDP-mannuronic acid is a key step in the production of alginate, a major component of biofilms that offers protection from environmental stresses and host immune responses. researchgate.netnih.gov

Pseudomonas aeruginosa: Model System for Alginate Precursor Production

Pseudomonas aeruginosa, an opportunistic human pathogen, is a well-established model organism for studying alginate biosynthesis. nih.gov In this bacterium, the synthesis of GDP-mannuronic acid is a cytoplasmic process that begins with the central metabolite fructose-6-phosphate (B1210287). researchgate.netasm.org This precursor undergoes a series of enzymatic conversions to yield GDP-mannuronic acid. researchgate.netnih.gov

The key enzymes involved in this pathway are encoded by the alg gene cluster. nih.govnih.gov The process unfolds as follows:

Phosphomannose isomerase (AlgA) : This enzyme isomerizes fructose-6-phosphate to mannose-6-phosphate (B13060355). researcherslinks.com

Phosphomannomutase (AlgC) : AlgC converts mannose-6-phosphate to mannose-1-phosphate. researcherslinks.com

GDP-mannose pyrophosphorylase (also part of the bifunctional AlgA protein) : This enzymatic activity synthesizes GDP-mannose from mannose-1-phosphate and GTP. metu.edu.tr

GDP-mannose dehydrogenase (AlgD) : This crucial, NAD+-dependent enzyme catalyzes the irreversible two-step oxidation of GDP-mannose to GDP-mannuronic acid. researchgate.netresearcherslinks.com This step is considered the rate-limiting and committed step in alginate biosynthesis. nih.govresearcherslinks.com

The expression of the algD gene is tightly regulated and often associated with the mucoid phenotype observed in chronic P. aeruginosa infections, particularly in cystic fibrosis patients. nih.govmicrobiologyresearch.org The activity of all four enzymes leading to GDP-mannuronic acid synthesis can be altered in variants with different levels of alginate production. microbiologyresearch.org

**Table 1: Key Enzymes in GDP-Mannuronic Acid Synthesis in *Pseudomonas aeruginosa***

| Enzyme | Gene | Function |

|---|---|---|

| Phosphomannose isomerase / GDP-mannose pyrophosphorylase | algA | Converts fructose-6-phosphate to mannose-6-phosphate and synthesizes GDP-mannose. nih.govresearcherslinks.com |

| Phosphomannomutase | algC | Converts mannose-6-phosphate to mannose-1-phosphate. nih.govresearcherslinks.com |

| GDP-mannose dehydrogenase | algD | Catalyzes the irreversible oxidation of GDP-mannose to GDP-mannuronic acid. nih.govresearcherslinks.com |

Azotobacter vinelandii: Analogous and Divergent Biosynthetic Features

Azotobacter vinelandii, a free-living, nitrogen-fixing soil bacterium, also produces alginate, which is essential for the formation of desiccation-resistant cysts. uniprot.org The biosynthetic pathway for GDP-mannuronic acid in A. vinelandii is highly conserved with that of P. aeruginosa. nih.gov It utilizes the same set of enzymes: AlgA, AlgC, and AlgD, to convert fructose-6-phosphate into GDP-mannuronic acid. nih.govmetu.edu.tr The gene encoding AlgD is also part of a larger alg operon. ntnu.no

Despite the similarities in the core synthesis of the precursor, there are divergences in the subsequent modification of the alginate polymer. researcherslinks.com While both bacteria possess a periplasmic mannuronan C5-epimerase (AlgG) that converts D-mannuronic acid to L-guluronic acid, A. vinelandii has an additional family of extracellular epimerases (AlgE1-7) that further modify the alginate polymer outside the cell. researcherslinks.comasm.org This highlights a key difference in the post-polymerization modification of alginate between the two species.

Synthesis in Brown Algae

Brown algae (Phaeophyceae) are the primary source of commercially produced alginate, where it is a major structural component of their cell walls. nih.govfrontiersin.org The synthesis of the precursor, GDP-mannuronic acid, is believed to occur through a similar enzymatic oxidation of GDP-mannose as seen in bacteria. nih.govnih.gov

However, the GDP-mannose dehydrogenase (GMD) enzyme in brown algae, such as Ectocarpus siliculosus, shows significant differences from its bacterial counterparts. nih.govnih.gov The brown algal GMD lacks the C-terminal domain present in bacterial GMDs, which is thought to be involved in catalysis. nih.govnih.gov The eukaryotic GMD is highly active at an alkaline pH and is sensitive to heavy metals, containing a catalytic cysteine residue. nih.govnih.gov The enzyme from E. siliculosus functions as a dimer and is stimulated by salts, which may be an adaptation to its marine environment. nih.govnih.gov

The synthesis of GDP-mannose itself in brown algae involves enzymes like mannose-6-phosphate isomerase (MPI), phosphomannomutase (PMM)/phosphoglucomutase (PGM), and mannose-1-phosphate guanylyltransferase (MPG), which are involved in converting fructose-6-phosphate to GDP-mannose. nih.gov

Evolutionary Conservation and Divergence of Pathway Enzymes Across Organisms

The enzymes involved in the GDP-mannuronic acid synthesis pathway exhibit both conservation and divergence across different life forms. The core enzymatic function of converting GDP-mannose to GDP-mannuronic acid via GDP-mannose dehydrogenase is a conserved step in both alginate-producing bacteria and brown algae. nih.govresearchgate.net

However, phylogenetic analysis reveals significant evolutionary distance between bacterial and eukaryotic GMDs. nih.gov The GMD from the brown alga Ectocarpus siliculosus is as evolutionarily distant from bacterial GMDs as it is from UDP-glucose dehydrogenases, another family of enzymes involved in nucleotide sugar oxidation. nih.gov This suggests a deep evolutionary divergence in the structure and regulation of this key enzyme, despite its conserved function. The absence of the C-terminal domain in the algal enzyme is a major structural divergence from the bacterial enzyme. nih.govnih.gov

The bifunctional nature of AlgA (phosphomannose isomerase and GDP-mannose pyrophosphorylase) in P. aeruginosa and A. vinelandii is a feature of the bacterial pathway. nih.govmetu.edu.tr In contrast, in Streptomyces coelicolor, these functions are carried out by separate enzymes. nih.govmicrobiologyresearch.org The evolutionary history of the genes involved in alginate metabolism in brown algae suggests a complex path, with some enzymes showing similarities to those in bacteria, potentially indicating horizontal gene transfer events at some point in their evolutionary past. nih.gov

Metabolic Flux and Incorporation into Complex Polysaccharides

Role as Substrate for Glycosyltransferases in Polymerization

Once synthesized, GDP-mannuronic acid functions as the essential substrate for glycosyltransferases that catalyze the formation of a linear polymannuronan chain. fishersci.co.uknih.gov This polymerization is the foundational step in creating the complex polysaccharide alginate.

The primary enzyme responsible for the polymerization of GDP-mannuronic acid is Alg8, a glycosyltransferase. fishersci.co.ukfishersci.atwikipedia.org Alg8 utilizes GDP-mannuronic acid to form long, linear chains of β-D-mannuronic acid residues linked by β-1,4 glycosidic bonds. nih.govwikipedia.org This initial polymer, known as polymannuronic acid or polymannuronan, is the un-modified backbone of what will become mature alginate. metabolomicsworkbench.orgwikimedia.orgnih.gov The activity of Alg8 is a crucial determinant of the rate and quantity of alginate produced. wikipedia.org For instance, in engineered strains of Pseudomonas aeruginosa, overexpression of the alg8 gene has been shown to significantly increase alginate production. wikipedia.org

Alg8 does not function in isolation but is a key component of a larger, membrane-associated protein complex that facilitates alginate synthesis and secretion. wikipedia.orgfishersci.co.ukwikipedia.org This machinery includes the inner membrane protein Alg44, which forms a critical complex with Alg8. guidetopharmacology.orgwikipedia.orgfishersci.ca Alg44 is considered a co-polymerase and is essential for polymerization to occur. guidetopharmacology.orgwikipedia.orgwikipedia.org

The Alg8/Alg44 complex is the catalytic core of the polymerization machinery, situated at the cytoplasmic membrane. guidetopharmacology.orgwikipedia.orgmpg.de The activation of this complex is regulated by the bacterial second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). guidetopharmacology.orgmpg.de Alg44 possesses a cytoplasmic PilZ domain that directly binds c-di-GMP, an interaction that is essential to activate the polymerase activity of the complex. guidetopharmacology.orgmpg.de This entire polymerization and secretion system is thought to be an envelope-spanning multi-protein complex, involving additional proteins that guide the nascent polymer through the periplasm and across the outer membrane. fishersci.co.ukwikipedia.orgmpg.de

| Protein | Location | Function | Reference |

|---|---|---|---|

| Alg8 | Inner Membrane | Glycosyltransferase; polymerizes GDP-mannuronic acid. | wikipedia.orgwikipedia.org |

| Alg44 | Inner Membrane | Co-polymerase; interacts with Alg8; binds c-di-GMP to activate polymerization. | guidetopharmacology.orgwikipedia.orgmpg.de |

Alg8-Mediated Mannuronan Polymerization

Fate of Mannuronate Residues within Polysaccharide Chains (e.g., subsequent epimerization and acetylation)

The initial polymannuronic acid chain synthesized by the Alg8/Alg44 complex is not the final form of alginate. As the polymer is transported into the periplasmic space, it undergoes significant post-polymerization modifications that determine the final chemical structure and physical properties of the polysaccharide. wikipedia.orgwikipedia.orgwikimedia.org These modifications include epimerization and acetylation of the D-mannuronic acid residues. wikipedia.orgwikipedia.org

The two primary modifications are:

Epimerization: A key modification is the conversion of D-mannuronic acid residues into their C-5 epimer, α-L-guluronic acid. fishersci.atwikimedia.org This reaction is catalyzed by the periplasmic enzyme AlgG, a C5-mannuronan epimerase. wikipedia.orgfishersci.atwikimedia.org This process is not random and results in a block-like structure within the alginate chain, containing stretches of polymannuronic acid (M-blocks), polyguluronic acid (G-blocks), and alternating sequences (MG-blocks). wikimedia.org

Acetylation: Concurrently, some D-mannuronic acid residues can be O-acetylated at the C2 and/or C3 positions. wikipedia.orgnih.gov This modification is carried out by a group of enzymes including AlgI, AlgJ, and AlgF. wikipedia.orgnih.gov O-acetylation increases the polymer's viscosity and water-binding capacity. nih.gov Importantly, acetylation of mannuronic acid residues prevents them from being converted to guluronic acid by AlgG, indicating that these two modifications are mutually exclusive. nih.govnih.govsigmaaldrich.com

These post-polymerization modifications are crucial as they dictate the material properties of the final alginate, such as its viscosity, gel-forming ability with divalent cations like calcium, and its biological function as a structural component of biofilms. wikipedia.orgnih.govnih.gov

| Modification | Enzyme(s) | Description | Reference |

|---|---|---|---|

| Epimerization | AlgG | Converts D-mannuronic acid residues to α-L-guluronic acid residues at the polymer level. | wikipedia.orgfishersci.atwikimedia.org |

| Acetylation | AlgI, AlgJ, AlgF | Adds O-acetyl groups to the C2 and/or C3 positions of D-mannuronic acid residues. | wikipedia.orgnih.gov |

Advanced Research Methodologies for Investigating Gdp Mannuronic Acid Metabolism

Enzymatic Assays for Pathway Components (e.g., GMD activity)

Enzymatic assays are fundamental for characterizing the activity of enzymes in the GDP-mannuronic acid metabolic pathway, with a primary focus on GDP-mannose dehydrogenase (GMD). GMD catalyzes the irreversible oxidation of GDP-mannose to GDP-mannuronic acid. mdpi.comresearcherslinks.com

Key Findings:

GMD Activity Measurement: GMD activity is typically assayed by monitoring the reduction of NAD+ to NADH at 340 nm. One unit of enzyme activity is often defined as the amount of enzyme that reduces 1 µmol of NAD+ per minute under specific assay conditions. semanticscholar.org

pH and Temperature Optima: The GMD from the brown alga Ectocarpus siliculosus exhibits high activity at an alkaline pH and is rapidly inactivated at temperatures above 30°C. nih.gov

Kinetic Parameters: For the E. siliculosus GMD, the Km for GDP-mannose is 95 μM, and for NAD+, it is 86 μM. nih.govnih.gov In contrast, GMD purified from mucoid strains of P. aeruginosa shows strong negative cooperativity for GDP-mannose, with a high-affinity site (KM of 13 µM) and a low-affinity site (KM of 3 mM). mdpi.com

Substrate Specificity: GMD is highly specific for its substrate, GDP-mannose. nih.gov

Cofactor Requirement: The enzymatic reaction requires NAD+ as a cofactor. ontosight.ai Divalent cations such as Mg2+ or Mn2+ are also necessary for optimal activity. ontosight.ai

Inhibitors: The catalytic cysteine residue in GMD makes the enzyme sensitive to heavy metals. nih.gov

| Organism | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Ectocarpus siliculosus | GDP-mannose | 95 | nih.govnih.gov |

| NAD+ | 86 | nih.govnih.gov | |

| Pseudomonas aeruginosa (mucoid strains) | GDP-mannose (high-affinity site) | 13 | mdpi.com |

| GDP-mannose (low-affinity site) | 3000 | mdpi.com |

Spectroscopic Techniques for Metabolite Profiling (e.g., NMR, Mass Spectrometry, HPLC)

Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of GDP-mannuronic acid and its precursors.

Key Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating and quantifying GDP-mannuronic acid and related nucleotides. nih.govnih.gov Anion-exchange HPLC is particularly effective for separating GDP-mannuronate from other components. The product of the GMD enzymatic reaction, GDP-mannuronic acid, can be confirmed by HPLC analysis. nih.govresearchgate.net In a typical analysis, the substrate GDP-mannose and the product GDP-mannuronic acid can be clearly separated and identified by their retention times and UV spectra. nih.govresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of GDP-mannuronic acid by determining its molecular mass. nih.govnih.govresearchgate.net High-resolution mass spectrometry can identify reaction products, such as the ketone product from the oxidation of a C6-modified GDP-mannose analogue. acs.orgacs.org Negative-ion mode ESI-MS has been used to analyze the assay mixture and confirm the presence of GDP-mannuronic acid. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific details on the NMR of GDP-mannuronic acid are less commonly reported in the provided context, NMR is a powerful tool for the structural characterization of synthesized analogues and probes. researchgate.net It can be used to fully characterize the structure of synthesized GDP-mannuronic acid. researchgate.net

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| HPLC | Separation and quantification of GDP-mannuronic acid and its precursors. | Successful separation of GDP-mannose and GDP-mannuronic acid; confirmation of enzymatic reaction products. | nih.govnih.govresearchgate.net |

| Mass Spectrometry | Identification and structural confirmation of metabolites. | Confirmed molecular mass of GDP-mannuronic acid; identified ketone intermediates in modified substrate reactions. | nih.govnih.govresearchgate.netacs.orgacs.org |

| NMR Spectroscopy | Structural elucidation of GDP-mannuronic acid and its analogs. | Used for the complete structural characterization of synthesized compounds. | researchgate.net |

Genetic Engineering and Molecular Biology Approaches for Pathway Manipulation (e.g., overexpression, gene disruption)

Genetic manipulation of the genes involved in the GDP-mannuronic acid biosynthetic pathway provides direct evidence of their roles and regulatory functions.

Key Findings:

Overexpression of GMD: The gene encoding GMD (algD in P. aeruginosa) has been cloned into expression vectors and overexpressed in both mucoid and non-mucoid strains. nih.govnih.govmicrobiologyresearch.org This leads to elevated GMD activity, a decrease in intracellular GDP-mannose concentrations, and a significant increase in GDP-mannuronic acid levels. nih.govmicrobiologyresearch.orgresearchgate.net However, a substantial increase in alginate production is only observed in mucoid strains, suggesting that other enzymes in the pathway become rate-limiting. nih.govmicrobiologyresearch.org

Gene Disruption: Disrupting genes in the GDP-mannose synthesis pathway has profound effects. In Streptomyces coelicolor, mutations in genes upstream of polyprenol phosphate (B84403) mannose synthesis, which utilizes GDP-mannose, lead to phenotypes such as phage resistance and increased antibiotic susceptibility. whiterose.ac.uknih.gov Inactivation of genes involved in alginate biosynthesis, such as algK, can block alginate production. nih.gov Similarly, disruptions in genes involved in peptidoglycan biosynthesis, purine (B94841) synthesis, and other metabolic pathways can impair or abolish alginate production in Azotobacter vinelandii. ntnu.no

Regulatory Gene Identification: Screening of transposon insertion mutant libraries has been used to identify regulatory genes important for alginate biosynthesis. ntnu.no In A. vinelandii, proteins like AlgW and AmrZ are required for alginate production. ntnu.no The transcriptional regulation of algD is complex, involving multiple promoters and sigma factors. frontiersin.orgnih.gov

Recombinant Protein Expression and Purification Strategies

The production of pure, active enzymes from the GDP-mannuronic acid pathway is essential for detailed biochemical and structural studies.

Key Findings:

Expression Systems: Escherichia coli is a common host for the recombinant expression of GMD from various organisms, including P. aeruginosa and E. siliculosus. nih.govnih.govnih.gov

Purification Techniques:

Affinity Chromatography: His-tagged recombinant GMD can be purified using nickel-affinity chromatography. nih.govresearchgate.nettandfonline.com

Ion-Exchange Chromatography: Anion exchange chromatography, such as with DEAE, has been used in purification protocols. mdpi.com

Gel Filtration Chromatography: This technique is used to determine the native molecular weight of the enzyme and for purification. nih.govsemanticscholar.org

Purification Protocols: A typical purification protocol for GMD may involve cell lysis, precipitation with protamine sulfate, and multiple chromatography steps. mdpi.comsemanticscholar.org Purified proteins are often analyzed by SDS-PAGE to assess purity and determine subunit molecular weight. semanticscholar.orgresearchgate.net

Protein Stability: Purified GMD can be stored for extended periods at -80°C in the presence of glycerol. nih.gov

In Vitro Reconstitution of Biosynthetic Steps

Reconstituting parts of the GDP-mannuronic acid biosynthetic pathway in vitro allows for the detailed study of individual enzymatic steps and their interactions.

Key Findings:

The conversion of GDP-mannose to GDP-mannuronic acid by purified recombinant GMD is a key in vitro reconstituted step. nih.gov This allows for precise measurement of kinetic parameters and substrate specificity without the interference of other cellular components.

In vitro assays have demonstrated that the GMD from E. siliculosus specifically oxidizes GDP-mannose and no other tested substrates. nih.gov

Metabolic studies using cell-free extracts have been employed to investigate the concentrations of activated intermediates in alginate biosynthesis, providing insights into the regulatory points of the pathway. microbiologyresearch.org

Chemoenzymatic Synthesis of GDP-Mannuronic Acid Analogs and Probes

The synthesis of modified versions of GDP-mannuronic acid and its precursors is a powerful strategy for probing enzyme mechanisms and developing potential inhibitors.

Key Findings:

Strategy: A common approach involves the chemical synthesis of modified mannose 1-phosphates, followed by enzymatic conversion to the corresponding GDP-sugar nucleotide using a promiscuous GDP-mannose pyrophosphorylase. worktribe.comacs.orgchemrxiv.orgbeilstein-journals.org

Synthesized Analogs:

C6-Modified Analogs: Analogs with modifications at the C6 position, such as 6-amino, 6-chloro, and 6-sulfhydryl groups, have been synthesized to probe the active site of GMD. researchgate.netbeilstein-journals.org C6-methyl modified analogs were found to be oxidized by GMD, providing evidence for a ketone intermediate. acs.orgacs.org

C4-Modified Analogs: C4-fluoro and C4-deoxy analogs have been created. chemrxiv.orguniversiteitleiden.nl These can potentially act as "chain stoppers" in polymerization reactions. researchgate.netuniversiteitleiden.nl

Purpose: These analogs are crucial tools for investigating the structure-activity relationships of GMD and for designing inhibitors that could block alginate production. worktribe.comchemrxiv.org

High-Throughput Screening for Modulators of GDP-Mannuronic Acid Metabolism

High-throughput screening (HTS) methods are being developed to rapidly identify compounds that can modulate the activity of enzymes in the GDP-mannuronic acid pathway, particularly GMD.

Key Findings:

Future Research Directions and Biotechnological Potential

Engineering Strategies for Enhanced GDP-Mannuronic Acid Production and Utilization

Metabolic engineering offers promising avenues for increasing the yield of alginate by optimizing the production and subsequent use of GDP-mannuronic acid. A primary target for these strategies is the enzyme GDP-mannose dehydrogenase (GMD), encoded by the algD gene, which catalyzes the irreversible oxidation of GDP-mannose to GDP-mannuronic acid. researcherslinks.commdpi.com This step is widely recognized as a crucial rate-limiting reaction and a key control point for the carbon flux directed towards alginate synthesis. frontiersin.orgresearcherslinks.com Consequently, engineering a more efficient GMD enzyme or increasing its expression could significantly boost the intracellular pool of GDP-mannuronic acid.

Future metabolic engineering efforts may also draw inspiration from strategies used for other sugar nucleotides, such as redirecting metabolic flux away from competing pathways to channel more resources towards GDP-mannuronic acid synthesis. nih.gov The overarching goal of these engineering strategies is to improve the economic feasibility of microbial alginate production by increasing titers and yield. mit.edu

Discovery and Characterization of Novel Biocatalysts in GDP-Mannuronic Acid Pathways

The known enzymatic pathways for GDP-mannuronic acid synthesis, primarily studied in bacteria like Pseudomonas aeruginosa and Azotobacter vinelandii, represent only a fraction of the potential biocatalytic diversity in nature. nih.govfrontiersin.org Expanding the toolkit of enzymes for this pathway requires looking beyond these model organisms. A significant breakthrough in this area was the identification and characterization of the first eukaryotic GDP-mannose dehydrogenase (GMD) from the brown alga Ectocarpus siliculosus. nih.gov

This algal enzyme exhibits markedly different biochemical properties compared to its bacterial counterparts, highlighting the potential for discovering novel biocatalysts with unique characteristics. nih.gov For instance, the E. siliculosus GMD is highly active at an alkaline pH, is stimulated by salts as a likely adaptation to its marine environment, and notably lacks the C-terminal domain found in bacterial GMDs, which is thought to be involved in catalysis. nih.gov Such discoveries open up new possibilities for biocatalytic applications under different process conditions.

Future research will likely leverage advances in genomics, metagenomics, and bioinformatics to mine diverse environmental niches for novel enzymes involved in GDP-mannuronic acid synthesis and modification. db-thueringen.demdpi.com There is a particular need to explore the substrate promiscuity of enzymes within these pathways, as this area remains largely unexamined. acs.orgresearchgate.net Applying techniques like directed evolution and rational design to these newly discovered biocatalysts could further tailor their activity, stability, and substrate specificity for industrial applications. acs.orgmdpi.com

Table 1: Comparison of Bacterial and Eukaryotic GDP-Mannose Dehydrogenase (GMD)

| Feature | Bacterial GMD (P. aeruginosa) | Eukaryotic GMD (E. siliculosus) |

| Catalytic Domain | Contains a C-terminal domain believed to be involved in catalysis. | Lacks the C-terminal ~120 amino acid domain. nih.gov |

| pH Optimum | Typically active at neutral to slightly alkaline pH. | Highly active at alkaline pH. nih.gov |

| Salt Effect | Activity can be inhibited by high salt concentrations. | Stimulated by salts, even at low molar concentrations. nih.gov |

| Kₘ for GDP-Mannose | Reported Kₘ is relatively low (e.g., ~19 µM). | Kₘ is roughly 5-fold higher (95 µM). nih.gov |

| Quaternary Structure | Forms a homodimer. researchgate.net | Behaves as a dimer in gel filtration experiments. nih.gov |

This table is generated based on data from the text.

Rational Design of Inhibitors Targeting GDP-Mannuronic Acid Biosynthesis Enzymes

The enzymes responsible for GDP-mannuronic acid biosynthesis, particularly GDP-mannose dehydrogenase (GMD), are attractive targets for the development of novel antibacterial agents. researchgate.net This is because GMD is pivotal for the production of alginate, a key virulence factor in chronic Pseudomonas aeruginosa infections, and the enzyme is absent in humans, suggesting that inhibitors would have high selectivity and low potential for off-target effects. researchgate.netchemrxiv.org

The rational design of inhibitors has been greatly aided by the elucidation of the high-resolution crystal structure of GMD, which provides a detailed template of the active site. nih.gov Research has focused on creating analogs of the natural substrate, GDP-mannose, that can act as competitive or irreversible inhibitors. mdpi.com

Several promising strategies have emerged from these efforts:

C6-Modified Analogs: A chemoenzymatic strategy was used to create a C6-amide derivative of GDP-mannose, which was identified as a micromolar inhibitor of GMD. researchgate.net Other modifications at the C6 position, including 6-thio, 6-chloro, and 6-amino-mannose derivatives, have also been shown to act as competitive inhibitors. mdpi.combeilstein-journals.org

Transport-Enhanced Inhibitors: To improve the delivery of inhibitors into the bacterial cell, analogs have been synthesized where the two phosphate (B84403) groups of GDP were replaced by an amino-sulfone group, rendering them more liposoluble. mdpi.com

Chain Terminators: In a different approach targeting utilization rather than synthesis, analogs of GDP-mannuronic acid itself have been created. Molecules with a C-4-O-methyl group or deoxygenation at the C-4 position have been synthesized with the potential to act as "chain stoppers" during the polymerization of the alginate chain. nih.govuniversiteitleiden.nl

This research provides a strong foundation for developing new classes of inhibitors that can disrupt bacterial alginate production, potentially offering a new strategy to combat antibiotic-resistant infections. researchgate.net

Deeper Understanding of Regulatory Networks Governing GDP-Mannuronic Acid Flux

The production of GDP-mannuronic acid is not constitutive; it is governed by a highly complex regulatory network that responds to a variety of environmental cues and cellular signals. frontiersin.org A deeper understanding of these networks is essential for successfully engineering microbes for enhanced alginate production or for developing strategies to inhibit it.

In Pseudomonas aeruginosa, the biosynthesis of alginate is controlled at multiple levels, with the alternative sigma factor AlgU acting as a master regulator. frontiersin.org AlgU expression is triggered by environmental stresses that affect the cell envelope, which in turn activates the expression of the algD operon, driving the synthesis of GDP-mannuronic acid. frontiersin.org The regulation is further complicated by the presence of multiple promoters for the algD gene, indicating fine-tuned control over its transcription. frontiersin.org

Studies have shown that the specific activity of the four enzymes leading to GDP-mannuronic acid is directly correlated with the mucoid (alginate-overproducing) phenotype of bacterial strains. nih.govmicrobiologyresearch.org This activity, especially that of GMD, is also influenced by physical parameters such as growth temperature, which can affect enzyme levels and the properties of the final alginate polymer. microbiologyresearch.org Future research in this area will focus on elucidating the specific transcription factors, post-transcriptional regulators (like small RNAs), and post-translational modifications that modulate the flux through this pathway. Mapping these intricate networks will provide new targets for rational metabolic engineering and the development of novel therapeutics. frontiersin.org

Q & A

Q. What is the role of GDP-mannuronic acid in alginate biosynthesis, and how can researchers experimentally validate its metabolic pathways?

GDP-mannuronic acid (GDP-M) is a precursor in alginate biosynthesis, catalyzed by GDP-mannose dehydrogenase (GMD). Researchers can validate its metabolic role using enzyme inhibition assays. For example, penicillic acid irreversibly inhibits GMD, as shown in viscosity assays (P0063 data) . To track metabolic flux, isotopic labeling (e.g., 13C-glucose) combined with LC-MS can trace GDP-M incorporation into alginate chains .

Q. What analytical methods are recommended for quantifying GDP-mannuronic acid in biological samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal for quantifying GDP-M due to its sensitivity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C) can further resolve structural features, such as distinguishing between α- and β-anomers . For polysaccharide analysis, size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) determines molecular weight distributions (e.g., alginate’s ~240 kDa average) .

Q. How does the stereochemical configuration of mannuronic acid influence alginate’s physicochemical properties?

The β(1→4) linkage of D-mannuronic acid in alginate confers hydrophilicity and gel-forming capacity. Researchers can compare viscosity (e.g., 250 cP for alginate ) and ion-binding affinity (e.g., Ca²⁺ crosslinking) between mannuronic acid-rich alginate (high M-block content) and guluronic acid-rich variants. FTIR and X-ray diffraction differentiate crystalline vs. amorphous regions .

Advanced Research Questions

Q. How can dynamic NMR (DNMR) elucidate the chair interconversion of mannuronic acid derivatives, and what are the implications for glycosylation reactivity?

DNMR at variable temperatures (−80°C to 0°C) captures the equilibrium between 4C₁ and 1C₄ chair conformers in mannuronic acid triflates. For example, benzyl-protected α-D-mannuronic acid triflate (1) shows a 1C₄ preference due to axial substituent strain, with activation energies (ΔG‡) calculated via Eyring plots . This conformational flexibility correlates with glycosylation efficiency, where 1C₄ dominance enhances anomeric leaving-group activation .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory effects of mannuronic acid oligomers?

Discrepancies in anti-inflammatory outcomes (e.g., TNF-α suppression vs. variable IL-6 responses) may arise from oligomer chain length (n = 1–9) and substitution patterns (e.g., dicarboxylic acid derivatives ). Researchers should standardize oligomer purity (≥95% for n = 1–5 ) and use dose-response assays (e.g., 5–50 µg/mL ). Single-cell RNA sequencing of treated PBMCs can identify transcriptomic heterogeneity underlying conflicting results .

Q. How can researchers design a mechanistic study to link mannuronic acid’s TLR2/NF-κB inhibition to its therapeutic potential in autoimmune diseases?

- In vitro : Use siRNA knockdown in PBMCs to isolate TLR2/MyD88/NF-κB signaling effects. Measure IL-6, TNF-α, and miR-146a levels via RT-qPCR after LPS + GDP-M treatment .

- In vivo : Employ collagen-induced arthritis (CIA) mouse models, administering GDP-M intraperitoneally. Histopathology and flow cytometry assess synovial inflammation and T-cell subsets .

- Data Integration : Multi-omics (proteomics/transcriptomics) identifies off-target effects, while molecular docking predicts GDP-M interactions with TLR2’s leucine-rich repeats .

Methodological Considerations

Q. Table 1: Key Parameters for Mannuronic Acid Studies

Conflict Resolution Example : When DNMR data conflicts with computational models predicting 4C₁ stability, validate via X-ray crystallography of trapped conformers at cryogenic temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.